1-Methyl-2-(trifluoromethyl)benzimidazole
Overview
Description
1-Methyl-2-(trifluoromethyl)benzimidazole is a heterocyclic compound . It is a suitable reagent used as an electrolyte additive for dye-sensitized solar cells and solid-state dye-sensitized solar cells .
Synthesis Analysis
The synthesis of 1-Methyl-2-(trifluoromethyl)benzimidazole involves the reaction of the appropriate 1,2-phenylenediamine with 1.6 equivalents of CF3COOH and one drop of concentrated HCl. This mixture is heated under reflux in a nitrogen atmosphere for 4 hours . A new and efficient method has also been developed for the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles in good to excellent yields by the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .
Molecular Structure Analysis
The molecular formula of 1-Methyl-2-(trifluoromethyl)benzimidazole is C9H7F3N2 . The structure of this compound can be viewed using Java or Javascript .
Chemical Reactions Analysis
The chemical reactions of 1-Methyl-2-(trifluoromethyl)benzimidazole have been studied in the context of its antibacterial and antifungal activities . The synthesized molecules were subjected to molecular docking studies with a crystal structure of cytochrome P450 14 alpha-sterol demethylase (CYP51) coming through Mycobacterium tuberculosis in composite with fluconazole .
Scientific Research Applications
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- Benzimidazole is a promising pharmacophore with diverse pharmacological activities .
- It has been found to have antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
- The synthetic pathway to various benzimidazoles usually proceeds through two steps: first, the construction of the desired benzene ring-containing 1–2 diamino groups, followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .
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- Benzimidazole derivatives have been intensively studied as a new generation of anticancer agents .
- The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure .
- The presence of methyl group at 5 (6)-position on benzimidazole scaffold was found to be a contributing factor influencing the anticancer activity .
Safety And Hazards
Future Directions
The future directions for the study of 1-Methyl-2-(trifluoromethyl)benzimidazole involve the discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as potential ferroptosis inducers . This is achieved by phenotypic screenings and the design and synthesis of a series of analogs to improve activity .
properties
IUPAC Name |
1-methyl-2-(trifluoromethyl)benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2/c1-14-7-5-3-2-4-6(7)13-8(14)9(10,11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKYRNSRLGCTDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334490 | |
Record name | 1-methyl-2-(trifluoromethyl)benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-(trifluoromethyl)benzimidazole | |
CAS RN |
384-46-3 | |
Record name | 1-methyl-2-(trifluoromethyl)benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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